molecular formula C10H13NO2 B13310357 Methyl 2-(2-methylpyridin-4-yl)propanoate

Methyl 2-(2-methylpyridin-4-yl)propanoate

Cat. No.: B13310357
M. Wt: 179.22 g/mol
InChI Key: BPFMMXYVGVRQAX-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpyridin-4-yl)propanoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate typically involves the esterification of 2-(2-methylpyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Produces 2-(2-methylpyridin-4-yl)propanoic acid.

    Reduction: Produces 2-(2-methylpyridin-4-yl)propanol.

    Substitution: Depending on the substituent, various substituted pyridine derivatives can be formed.

Scientific Research Applications

Methyl 2-(2-methylpyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylpyridin-2-yl)propanoate
  • Ethyl 2-(2-methylpyridin-4-yl)propanoate
  • 2-Methylpyridine derivatives

Uniqueness

Methyl 2-(2-methylpyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(2-methylpyridin-4-yl)propanoate

InChI

InChI=1S/C10H13NO2/c1-7-6-9(4-5-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3

InChI Key

BPFMMXYVGVRQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)C(=O)OC

Origin of Product

United States

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